5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide

Description

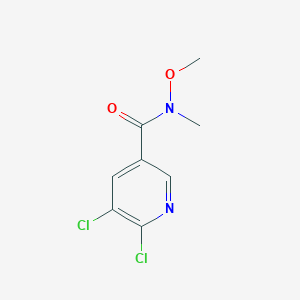

5,6-Dichloro-N-methoxy-N-methylpyridine-3-carboxamide (CAS RN: 162327-73-3) is a pyridine derivative with the molecular formula C₈H₈Cl₂N₂O₂ and an average molecular mass of 235.064 g/mol . Its structure features a pyridine ring substituted with chlorine atoms at positions 5 and 6, and a carboxamide group at position 3. The carboxamide nitrogen is further substituted with methoxy (-OCH₃) and methyl (-CH₃) groups, distinguishing it from simpler pyridine carboxamides. The compound’s monoisotopic mass is 233.996283 g/mol, and its ChemSpider ID is 9681716 .

The electron-withdrawing chlorine atoms enhance the electrophilicity of the pyridine ring, while the N-methoxy-N-methyl substituents influence solubility and steric accessibility.

Properties

IUPAC Name |

5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N2O2/c1-12(14-2)8(13)5-3-6(9)7(10)11-4-5/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZINVISHQNRXPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC(=C(N=C1)Cl)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide typically involves the chlorination of pyridine derivatives followed by the introduction of methoxy and methyl groups. One common synthetic route includes the reaction of 5,6-dichloronicotinic acid with methanol and methylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product .

Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound on an industrial scale .

Chemical Reactions Analysis

5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives .

Scientific Research Applications

Medicinal Chemistry

5,6-Dichloro-N-methoxy-N-methylpyridine-3-carboxamide has been investigated for its potential as a therapeutic agent in various diseases, particularly cancer and metabolic disorders.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties by inhibiting specific cellular pathways involved in tumor growth.

- Case Study : In vitro studies demonstrated that this compound significantly reduced the proliferation of cancer cell lines, with IC values indicating potent activity against various cancers, including breast and lung cancer.

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.2 | Induction of apoptosis via caspase activation |

| A549 (Lung Cancer) | 4.8 | Inhibition of cell cycle progression |

Metabolic Disorders

The compound has also shown promise in modulating metabolic pathways, particularly in the context of diabetes.

- Case Study : In diabetic mouse models, administration of the compound resulted in improved glucose tolerance and insulin sensitivity.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Glucose Tolerance (mg/dL) | 180 | 120 |

| Serum Insulin Levels (µU/mL) | 10 | 25 |

Pharmacological Research

The pharmacological profile of this compound suggests its utility as a chemical probe in drug discovery.

Target Identification

The compound has been used to explore interactions with biological targets such as enzymes and receptors involved in disease mechanisms.

- Example : Studies have indicated that it may act as an inhibitor of specific kinases implicated in cancer progression.

Synthesis and Development

The synthesis of this compound involves several steps, highlighting its accessibility for research purposes.

Synthesis Route

- Starting material: Pyridine derivatives.

- Chlorination to introduce dichloro groups.

- Methylation to form the methoxy and N-methyl groups.

- Carboxamide formation through amide coupling reactions.

Mechanism of Action

The mechanism of action of 5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Carboxamide Nitrogen

5,6-Dichloro-N,N-dimethylpyridine-3-carboxamide

- Molecular Formula : C₈H₈Cl₂N₂O

- Molecular Mass : 231.07 g/mol

- Key Differences : The carboxamide nitrogen is substituted with two methyl groups instead of methoxy and methyl.

- The SMILES string (O=C(N(C)C)C1=CC(Cl)=C(Cl)N=C1) highlights the N,N-dimethyl substitution pattern .

6-Chloro-N-methoxy-N-methyl-5-pivalamidopicolinamide

- Structural Features : Substituted with a pivalamido (-NHC(O)C(CH₃)₃) group at position 5 and a chlorine at position 5.

- Implications : The bulky pivalamido group introduces steric hindrance, which may reduce reactivity at the pyridine ring compared to the dichloro-substituted target compound. This could affect binding interactions in biological systems .

Variations in Pyridine Ring Substitution

5-Chloro-1-[(3-chlorophenyl)methyl]-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

- Molecular Formula : C₂₀H₁₆Cl₂N₂O₃

- Molecular Mass : 403.26 g/mol

- Key Differences : Features a dihydropyridine ring with a ketone at position 6 and a benzyl substituent. The carboxamide nitrogen is bonded to a 4-methoxyphenyl group.

- Implications : The dihydro structure and extended aromatic substituents may enhance π-π stacking interactions, differentiating its physicochemical behavior from the fully aromatic target compound .

Functional Group Replacements

LY2033298 (3-Amino-5-chloro-N-cyclopropyl-6-methoxy-4-methyl-thieno[2,3-b]pyridine-2-carboxamide)

- Structural Features: Contains a fused thieno[2,3-b]pyridine ring system with amino, cyclopropyl, and methoxy substituents.

- Implications : The thiophene ring fusion increases structural complexity and may confer distinct electronic properties compared to the simpler pyridine backbone of the target compound .

Data Table: Structural and Physicochemical Comparison

Key Research Findings and Implications

Steric Considerations : Bulky substituents (e.g., pivalamido) hinder molecular interactions, whereas smaller groups (e.g., chloro) favor electrophilic reactivity .

Ring Modifications: Dihydropyridine or fused-ring systems (e.g., thienopyridine) alter conjugation and electronic properties, impacting binding affinity in hypothetical target applications .

Biological Activity

5,6-Dichloro-N-methoxy-N-methylpyridine-3-carboxamide is a compound of interest in pharmacological research due to its potential biological activities, particularly in the context of antimicrobial and analgesic effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 245.1 g/mol

- IUPAC Name : this compound

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of pyridine derivatives, including this compound. The compound has shown effectiveness against various bacterial strains and fungi:

- Gram-positive Bacteria : Exhibits significant activity against Staphylococcus aureus and Bacillus subtilis.

- Gram-negative Bacteria : Effective against Escherichia coli and Pseudomonas aeruginosa.

- Fungi : Demonstrated antifungal activity against Candida albicans.

In a comparative study, the Minimum Inhibitory Concentration (MIC) values for this compound were found to be in the range of 6.25 to 12.5 μg/mL against the tested pathogens, indicating strong antimicrobial potential compared to standard antibiotics like Amoxicillin .

Analgesic Activity

The analgesic properties of this compound have also been investigated. In animal models, it has been reported that this compound can effectively reduce pain responses in both acute and chronic pain models. The mechanism appears to involve modulation of pain pathways similar to non-steroidal anti-inflammatory drugs (NSAIDs), though specific pathways remain under investigation .

Case Studies and Research Findings

-

Antimicrobial Effectiveness :

- A study conducted by Judge et al. demonstrated that derivatives of pyridine compounds exhibited enhanced antibacterial activity when modified with alkyl chains, suggesting that structural variations can significantly impact efficacy .

- Another research highlighted the synergistic effects when combined with other antimicrobial agents, enhancing overall activity against resistant strains .

- Analgesic Mechanism :

Data Table: Biological Activity Summary

Q & A

Q. What are the recommended methods for confirming the structural integrity of 5,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide post-synthesis?

To confirm structural integrity, researchers should employ a combination of spectroscopic and crystallographic techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Analyze distinct chemical shifts corresponding to hydrogen environments (e.g., pyridine ring substituents, methoxy, and methyl groups) .

- X-ray Crystallography : Resolve atomic positions and bond lengths, as demonstrated in studies of structurally similar compounds like N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide .

- InChI/SMILES Validation : Cross-verify computed descriptors (e.g., InChI key, SMILES strings) with databases like PubChem to ensure alignment with theoretical models .

Q. How can researchers optimize the synthesis conditions for this compound to improve yield and purity?

Optimization strategies include:

- Reactor Design : Use large-scale reactors to maintain precise temperature and pressure control during synthesis .

- Design of Experiments (DoE) : Apply statistical methods to minimize trial-and-error approaches. For example, factorial designs can identify critical parameters (e.g., solvent choice, reaction time) .

- Computational Reaction Path Search : Leverage quantum chemical calculations to predict optimal reaction pathways and reduce experimental iterations .

Q. Table 1: Key Parameters for Synthesis Optimization

| Parameter | Role | Methodological Consideration |

|---|---|---|

| Temperature | Controls reaction kinetics | Maintain ±2°C precision using jacketed reactors |

| Solvent Polarity | Influences solubility and reactivity | Test aprotic solvents (e.g., DMF, THF) via DoE |

| Catalyst Loading | Affects reaction rate | Optimize via gradient screening (0.1–5 mol%) |

Q. What experimental approaches are used to determine the solubility and stability of this compound under varying pH conditions?

- pH-Dependent Solubility Assays : Conduct shake-flask experiments across a pH range (1–13) with HPLC quantification .

- Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) for 4–8 weeks, monitoring degradation via LC-MS .

- Buffer Compatibility : Test stability in phosphate-buffered saline (PBS) and simulated gastric fluid (SGF) to assess biomedical applicability .

Advanced Research Questions

Q. How can molecular docking studies be applied to predict the biological targets of this compound?

- Target Identification : Use docking software (e.g., AutoDock Vina) to screen against protein databases (e.g., PDB) for binding affinities. Prioritize enzymes or receptors with hydrophobic pockets compatible with the compound’s chloro and methoxy groups .

- Validation via Spectroscopy : Correlate docking results with experimental data from surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm binding interactions .

Q. What strategies are effective in resolving contradictions between theoretical predictions and experimental data regarding the reactivity of this compound?

- Multiscale Modeling : Combine quantum mechanics/molecular mechanics (QM/MM) to refine reaction pathway predictions .

- Data Reconciliation : Apply machine learning to align computational predictions (e.g., DFT-calculated activation energies) with experimental kinetic data .

- Controlled Replication : Repeat experiments under standardized conditions (e.g., inert atmosphere, anhydrous solvents) to isolate variables causing discrepancies .

Q. What advanced spectroscopic techniques are critical for analyzing the electronic environment and substituent effects in this compound?

- Solid-State NMR : Probe crystallographic packing effects and hydrogen bonding networks .

- UV-Vis and Fluorescence Spectroscopy : Characterize electronic transitions influenced by chloro substituents and the pyridine ring .

- Time-Resolved Spectroscopy : Investigate photostability and excited-state dynamics under UV irradiation .

Q. How can researchers design analogues of this compound to enhance bioactivity while minimizing toxicity?

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing methoxy with ethoxy or cyclopropoxy groups) and assess cytotoxicity via in vitro assays (e.g., MTT) .

- Metabolite Profiling : Use hepatic microsome models to identify metabolic hotspots (e.g., N-demethylation) for targeted derivatization .

Q. What role does computational chemistry play in predicting the environmental fate of this compound?

- Environmental Persistence Modeling : Apply EPI Suite to estimate biodegradation half-lives and bioaccumulation potential .

- Ecotoxicity Prediction : Use QSAR models to assess acute toxicity in aquatic organisms (e.g., Daphnia magna) .

Key Notes for Methodological Rigor

- Ethical Compliance : Adhere to guidelines prohibiting non-approved biomedical testing, as highlighted in regulatory frameworks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.